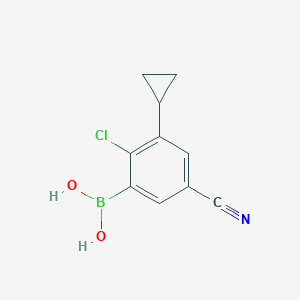
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C10H9BClNO2 and a molecular weight of 221.45 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, cyano, and cyclopropyl groups. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron (B2pin2) with aryl halides under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols under specific conditions.
Substitution: The chlorine and cyano groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action of (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecular structures.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorophenylboronic acid: Another chlorinated boronic acid with similar reactivity.
3-Cyanophenylboronic acid: A cyano-substituted boronic acid with comparable properties.
Uniqueness: (2-Chloro-5-cyano-3-cyclopropylphenyl)boronic acid is unique due to the presence of multiple functional groups (chlorine, cyano, and cyclopropyl) on the phenyl ring. This combination of substituents provides distinct reactivity and allows for the synthesis of more complex and diverse molecules compared to simpler boronic acids .
Properties
Molecular Formula |
C10H9BClNO2 |
|---|---|
Molecular Weight |
221.45 g/mol |
IUPAC Name |
(2-chloro-5-cyano-3-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BClNO2/c12-10-8(7-1-2-7)3-6(5-13)4-9(10)11(14)15/h3-4,7,14-15H,1-2H2 |
InChI Key |
DORCHIACRSDIJE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C2CC2)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















